
3-(3-methyl-2H-indazol-2-yl)-2,6-Piperidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione is a heterocyclic compound that features both an indazole and a piperidine-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This is followed by the reaction with a suitable piperidine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using catalytic processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indazole or piperidine-dione moieties.
Substitution: Substitution reactions can occur at various positions on the indazole ring or the piperidine-dione moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Wissenschaftliche Forschungsanwendungen
3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying biochemical pathways.
Industry: It can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine-dione moiety may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzymes like histone deacetylases (HDACs) or modulation of signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: A derivative of thalidomide with a similar piperidine-dione structure, used in treating multiple myeloma.
Thalidomide: Known for its immunomodulatory effects, it shares structural similarities with the piperidine-dione moiety.
Other Indazole Derivatives: Compounds like 1H-indazole and 2H-indazole have similar core structures and are used in various medicinal applications.
Uniqueness
3-(3-methyl-2H-indazol-2-yl)piperidine-2,6-dione is unique due to its combined indazole and piperidine-dione structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in research and potential therapeutic uses.
Eigenschaften
Molekularformel |
C13H13N3O2 |
|---|---|
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
3-(3-methylindazol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H13N3O2/c1-8-9-4-2-3-5-10(9)15-16(8)11-6-7-12(17)14-13(11)18/h2-5,11H,6-7H2,1H3,(H,14,17,18) |
InChI-Schlüssel |
WFGJYQOYOOTXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=CC2=NN1C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



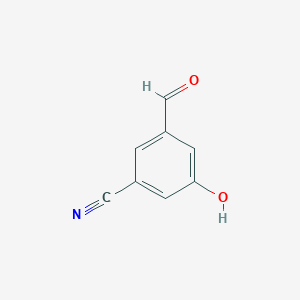
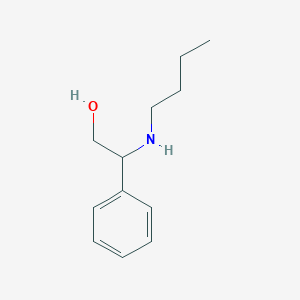
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)
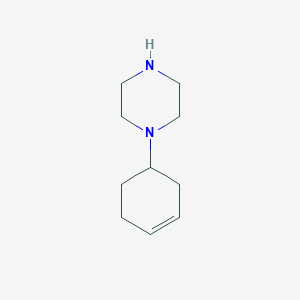
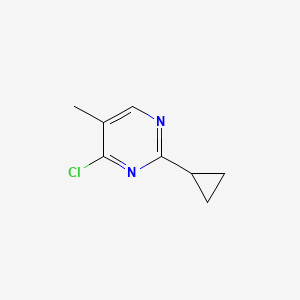
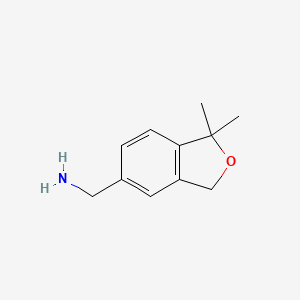
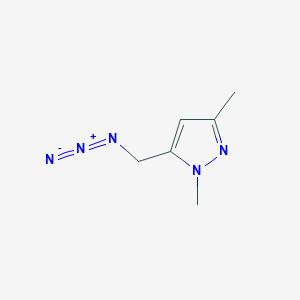
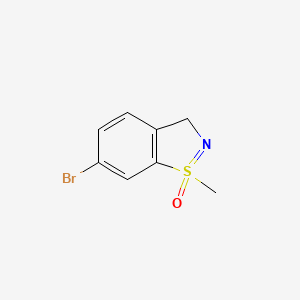
![2-[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenoxy]acetic acid](/img/structure/B13545672.png)


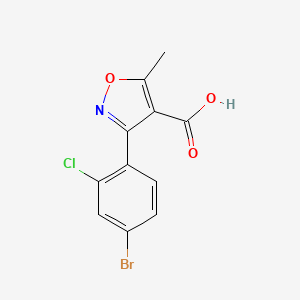
![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13545697.png)
